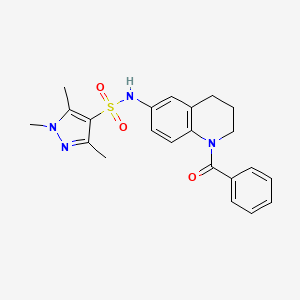

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound combining a 1,3,5-trimethylpyrazole-4-sulfonamide core with a benzoyl-substituted tetrahydroquinoline moiety. Pyrazole-sulfonamide hybrids are recognized for their pharmacological versatility, including antiproliferative, anti-inflammatory, and enzyme-inhibitory activities .

Propriétés

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-15-21(16(2)25(3)23-15)30(28,29)24-19-11-12-20-18(14-19)10-7-13-26(20)22(27)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,24H,7,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFHOBBPACOMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Benzoyl group

- Tetrahydroquinoline moiety

- Pyrazole sulfonamide core

The molecular formula is with a molecular weight of approximately 396.5 g/mol. The presence of functional groups such as sulfonamide and pyrazole contributes to its bioactivity.

Research indicates that the compound interacts with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The sulfonamide group may inhibit various enzymes involved in cellular signaling and metabolic pathways.

- Antiproliferative Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects on cancer cell lines without significant cytotoxicity to normal cells .

- Antimicrobial Activity : Similar compounds in the pyrazole-sulfonamide class have shown antibacterial and antifungal properties, suggesting potential applications in treating infections .

Antiproliferative Effects

A study assessing the antiproliferative activity of pyrazole derivatives found that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide demonstrated significant inhibitory effects on tumor cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent cell viability assay on various cancer cell lines. The results indicated a promising therapeutic index with minimal cytotoxicity to normal cells .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. In vitro studies have shown that related pyrazole-sulfonamides exhibit broad-spectrum antibacterial and antifungal activities. These findings warrant further investigation into the specific antimicrobial efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide against clinically relevant pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole-sulfonamide derivatives:

Comparaison Avec Des Composés Similaires

Key Observations :

- The 1,3,5-trimethylpyrazole group in the target compound may improve steric shielding and metabolic resistance compared to dimethyl analogs .

- The benzoyl-THQ substituent differentiates it from coumarin-based derivatives (e.g., 4i, 4j), which prioritize π-π interactions or fluorescence-based applications .

Challenges :

- The benzoyl-THQ group may complicate purification due to steric bulk, as seen in structurally complex analogs (e.g., bromo-phenylquinoline derivatives in ) .

- Trimethylpyrazole Synthesis : Requires precise control of methylation steps to avoid byproducts .

Q & A

Q. What synthetic routes are recommended for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

The compound is synthesized via multi-step heterocyclic coupling. A validated approach involves condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in anhydrous dichloromethane at 0–5°C). Purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical. Yield optimization requires stoichiometric control (1:1.2 amine:sulfonyl chloride) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic methods are essential for characterizing this compound?

Use 1H/13C NMR (in CDCl3 or DMSO-d6) to identify key signals: benzoyl carbonyl (δ ~168 ppm in 13C), tetrahydroquinoline methylenes (δ 1.8–3.2 ppm), and pyrazole methyl groups (δ 2.1–2.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (<3 ppm error). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for initial pharmacological screening?

Prioritize enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cytotoxicity profiling (MTT/resazurin in cancer cell lines). Include radioligand displacement assays for receptor-binding studies. Use replicates (n ≥ 3) and DMSO controls (<0.1% final concentration) .

Advanced Research Questions

Q. How can reaction yields be systematically optimized during synthesis?

Apply Design of Experiments (DoE) to test variables: temperature (−10°C to 25°C), solvent polarity (dichloromethane vs. THF), and base strength (triethylamine vs. DMAP). Monitor progress via TLC or in situ IR. Microwave-assisted synthesis (50–80°C, 30 min) may enhance kinetics .

Q. How to resolve contradictions between enzymatic inhibition and cellular activity data?

Investigate off-target effects using proteome-wide profiling (e.g., kinome screens). Assess membrane permeability (PAMPA assay) and intracellular bioavailability. Validate target engagement via cellular thermal shift assays (CETSA) or biotinylated probe pulldowns .

Q. What in vivo models are appropriate for efficacy studies?

Select based on mechanistic hypotheses:

- Inflammation: Murine collagen-induced arthritis (10–50 mg/kg/day oral).

- Oncology: HCT-116 xenografts. Include pharmacokinetic analysis (plasma t1/2, Cmax) and biomarker validation (ELISA) .

Q. How to design stability studies under physiological conditions?

Conduct forced degradation in:

Q. Which computational strategies predict target interactions?

Combine molecular docking (AutoDock Vina) with 100 ns molecular dynamics simulations (GROMACS). Prioritize targets via structural homology (e.g., carbonic anhydrase isoforms) and validate poses with free-energy perturbation (FEP) calculations .

Q. How to validate target engagement in live-cell systems?

Use NanoBRET assays for real-time occupancy monitoring. Engineer CRISPR-HiBiT-tagged cells for luminescence-based quantification. Confirm functional effects via Western blotting of phosphorylated substrates .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

Synthesize derivatives with modifications to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.